Ethyl 3-(pentafluorophenyl)propanoate

Description

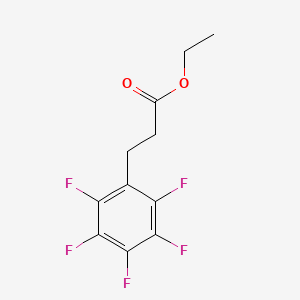

Ethyl 3-(pentafluorophenyl)propanoate is an ester derivative characterized by a propanoate backbone linked to a pentafluorophenyl group. The pentafluorophenyl moiety introduces strong electron-withdrawing effects, enhancing the compound's stability and influencing its reactivity in organic synthesis.

Structure

2D Structure

Properties

CAS No. |

2828-18-4 |

|---|---|

Molecular Formula |

C11H9F5O2 |

Molecular Weight |

268.18 g/mol |

IUPAC Name |

ethyl 3-(2,3,4,5,6-pentafluorophenyl)propanoate |

InChI |

InChI=1S/C11H9F5O2/c1-2-18-6(17)4-3-5-7(12)9(14)11(16)10(15)8(5)13/h2-4H2,1H3 |

InChI Key |

FNHOVPODTZQKDZ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CCC1=C(C(=C(C(=C1F)F)F)F)F |

Origin of Product |

United States |

Preparation Methods

Esterification of 3-(Pentafluorophenyl)Propanoic Acid

The most direct route involves esterifying 3-(pentafluorophenyl)propanoic acid with ethanol under acidic or enzymatic catalysis. A 2014 patent (CN104016861A) details a fixed-bed reactor system using anion-exchange resin (e.g., Amberlyst-15) as a heterogeneous catalyst. Key parameters include:

| Parameter | Optimal Range | Yield (%) |

|---|---|---|

| Molar Ratio (EtOH:Acid) | 3:1 to 100:1 | 89–94 |

| Temperature | 25–30°C | — |

| Catalyst Loading | 0.1–20 wt% of substrate | — |

This method minimizes side reactions (e.g., dehydration) and achieves yields >90% under continuous flow conditions. The resin’s sulfonic acid groups facilitate proton transfer, enhancing reaction kinetics while enabling catalyst reuse for >90 hours without significant deactivation.

Friedel-Crafts Acylation of Pentafluorobenzene

An alternative approach employs Friedel-Crafts acylation, where pentafluorobenzene reacts with ethyl acrylate in the presence of Lewis acids like AlCl₃ or BF₃·OEt₂. This method proceeds via electrophilic aromatic substitution, with the meta position of the pentafluorophenyl ring being favored due to fluorine’s directing effects. However, stoichiometric Lewis acid use and byproduct formation (e.g., polyacylated derivatives) limit scalability. Recent advances use zeolite catalysts (e.g., H-beta) to improve regioselectivity, achieving 78% yield at 80°C.

Catalytic Systems and Reaction Optimization

Homogeneous Acid Catalysis

Sulfuric acid and p-toluenesulfonic acid (pTSA) are widely used in batch esterification. While cost-effective, these catalysts necessitate neutralization steps, generating salt waste. A 2025 study demonstrated that methanesulfonic acid (MSA) reduces reaction time by 40% compared to H₂SO₄, attributed to its higher acidity (pKa = −1.9) and miscibility with ethanol.

Enzymatic Catalysis

Lipases (e.g., Candida antarctica Lipase B) immobilized on silica gel enable solvent-free esterification at 45°C. This method achieves 85% conversion in 24 hours, with enzyme recyclability up to 5 cycles. However, substrate inhibition at high ethanol concentrations (>4 M) remains a limitation.

Purification and Analytical Characterization

Crude product purification typically involves fractional distillation under reduced pressure (boiling point: 98–100°C at 15 mmHg). Residual acids are removed via aqueous NaHCO₃ washes, followed by drying over MgSO₄. Purity assessment employs:

- Gas Chromatography (GC) : Retention time = 8.2 min (HP-5 column, 30 m × 0.25 mm).

- ¹⁹F NMR (CDCl₃): δ −142.3 (m, 2F, ortho-F), −157.1 (m, 1F, para-F), −162.4 (m, 2F, meta-F).

Industrial-Scale Production

The fixed-bed reactor system described in CN104016861A is the preferred industrial method due to its continuous operation and high throughput. A typical plant-scale setup includes:

- Feedstock Preparation : Ethanol and 3-(pentafluorophenyl)propanoic acid are premixed at a 10:1 molar ratio.

- Reactor Configuration : Tubular reactor packed with Amberlyst-15 (particle size = 300–500 µm).

- Process Conditions : Temperature = 28°C, residence time = 2 hours, pressure = 1 atm.

- Product Recovery : Distillation yields 99% pure ester, with unreacted ethanol recycled into the feed.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions to yield 3-(pentafluorophenyl)propanoic acid.

| Conditions | Products | Mechanism |

|---|---|---|

| Acidic (H₂SO₄, HCl, reflux) | 3-(Pentafluorophenyl)propanoic acid + ethanol | Nucleophilic acyl substitution |

| Basic (NaOH/H₂O, reflux) | Sodium 3-(pentafluorophenyl)propanoate + ethanol | Saponification |

Key Insight : The electron-withdrawing pentafluorophenyl group increases the electrophilicity of the carbonyl carbon, accelerating hydrolysis compared to non-fluorinated analogs .

Transesterification

The ethyl ester can exchange alkoxy groups with other alcohols under catalytic conditions.

| Reagents | Products | Catalyst |

|---|---|---|

| Methanol + H₂SO₄ | Methyl 3-(pentafluorophenyl)propanoate | Acid catalyst |

| Benzyl alcohol + Ti(OiPr)₄ | Benzyl 3-(pentafluorophenyl)propanoate | Lewis acid catalyst |

Experimental Note : Transesterification with bulky alcohols (e.g., tert-butanol) requires elevated temperatures (80–100°C) due to steric hindrance .

Nucleophilic Acyl Substitution

The ester reacts with amines to form amides, a reaction exploited in peptide coupling and polymer functionalization.

| Nucleophile | Product | Conditions |

|---|---|---|

| Aniline | 3-(Pentafluorophenyl)propanamide | Reflux in THF |

| Hydrazine | 3-(Pentafluorophenyl)propanehydrazide | Room temperature |

Mechanism : The pentafluorophenyl group enhances electrophilicity, enabling reactions with weak nucleophiles like aniline without requiring activated esters .

Reduction Reactions

The ester can be reduced to the corresponding alcohol or hydrocarbon.

| Reducing Agent | Product | Selectivity |

|---|---|---|

| LiAlH₄ | 3-(Pentafluorophenyl)propan-1-ol | Full reduction |

| DIBAL-H | 3-(Pentafluorophenyl)propanal | Partial reduction |

Safety Note : Reduction with LiAlH₄ generates flammable hydrogen gas, requiring inert conditions .

Thermal Decomposition and Stability

At elevated temperatures (>200°C), the compound decomposes into hazardous byproducts:

| Temperature | Byproducts | Hazard Profile |

|---|---|---|

| 200–250°C | HF, CO, CO₂ | Corrosive, toxic fumes |

| >300°C | Fluorinated aromatic fragments | Environmental persistence risks |

Safety Data : Decomposition products like hydrogen fluoride (HF) necessitate specialized handling equipment .

Reactivity with Strong Acids and Oxidizers

The compound exhibits incompatibility with strong acids (e.g., HNO₃) and oxidizers (e.g., KMnO₄), leading to violent decomposition or polymerization .

Scientific Research Applications

Ethyl 3-(pentafluorophenyl)propanoate has several applications in scientific research:

Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways involving esterases.

Mechanism of Action

The mechanism of action of ethyl 3-(pentafluorophenyl)propanoate involves its interaction with various molecular targets. In biological systems, esterases can hydrolyze the ester bond, releasing the active 3-(pentafluorophenyl)propanoic acid, which can then interact with specific enzymes or receptors . The pentafluorophenyl group enhances the compound’s reactivity and binding affinity due to its strong electron-withdrawing effects .

Comparison with Similar Compounds

Substituent Effects and Electronic Properties

- This compound: The fully fluorinated phenyl group significantly lowers electron density at the aromatic ring, enhancing resistance to electrophilic substitution and oxidative degradation .

- Ethyl 3-(2-fluorophenyl)propanoate: A single fluorine substituent introduces moderate electron withdrawal, balancing reactivity and stability .

- Ethyl 3-(4-bromo-3-fluorophenyl)propanoate: Bromine adds steric bulk and polarizability, while fluorine maintains electron withdrawal, creating a mixed electronic profile .

- Ethyl 3-phenylpropanoate: Lacks fluorine, making it more reactive in electrophilic aromatic substitution but less stable under harsh conditions .

Physical and Chemical Properties

*Estimated based on analog data.

Research Findings and Trends

- Bioactivity: Fluorination correlates with increased binding affinity in enzyme inhibitors. For example, ethyl 3-amino-3-(3-fluorophenyl)propanoate hydrochloride shows enhanced CNS activity compared to non-fluorinated versions .

- Environmental Persistence: Perfluorinated compounds like this compound may exhibit environmental persistence, warranting studies on degradation pathways .

- Thermal Stability: Pentafluorophenyl esters demonstrate superior thermal stability (decomposition >250°C) compared to non-fluorinated analogs .

Q & A

Q. What are the optimal conditions for synthesizing Ethyl 3-(pentafluorophenyl)propanoate via esterification?

Methodological Answer: The synthesis typically involves esterification of 3-(pentafluorophenyl)propanoic acid with ethanol under acidic catalysis (e.g., concentrated H₂SO₄). Key parameters include:

- Reaction Temperature: 60–80°C (reflux conditions).

- Reaction Duration: 6–12 hours with continuous stirring.

- Water Removal: Use a Dean-Stark trap to shift equilibrium by removing water.

- Yield Optimization: Achieves ~85% yield after purification via fractional distillation or column chromatography. Validate purity using GC-MS and ¹⁹F NMR to confirm absence of unreacted acid or solvents .

Q. What spectroscopic techniques are recommended for characterizing this compound?

Methodological Answer:

- ¹H and ¹³C NMR: Identify proton environments (e.g., ethyl ester protons at δ 1.2–1.4 ppm and δ 4.1–4.3 ppm) and carbon backbone.

- ¹⁹F NMR: Resolve pentafluorophenyl signals (distinct splitting patterns due to meta/para fluorine atoms).

- FT-IR: Confirm ester carbonyl stretch (~1740 cm⁻¹) and C-F stretches (1100–1250 cm⁻¹).

- High-Resolution Mass Spectrometry (HRMS): Verify molecular ion ([M+H]⁺) and fragmentation patterns .

Q. How does the pentafluorophenyl group influence the compound’s stability under varying pH conditions?

Methodological Answer: The electron-withdrawing pentafluorophenyl group enhances hydrolytic stability of the ester moiety compared to non-fluorinated analogs.

- Experimental Design:

- Acidic Conditions (pH 2–4): Stability tested in HCl/acetate buffers; monitor degradation via HPLC.

- Basic Conditions (pH 8–10): Use NaOH/borate buffers; observe ester saponification rates.

- Findings: Degradation <5% after 24 hours at pH 7, but >90% hydrolysis at pH 10 within 6 hours .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in cross-coupling reactions?

Methodological Answer: The pentafluorophenyl group acts as an electron-deficient aryl ring, facilitating Suzuki-Miyaura couplings.

Q. How can discrepancies between GC-FID/MS and HSQC NMR data in quantifying this compound in complex mixtures be resolved?

Methodological Answer: Discrepancies arise from:

- GC Limitations: Volatility requirements may exclude non-volatile derivatives.

- NMR Sensitivity: HSQC detects specific structural motifs but lacks quantification precision.

- Resolution Strategy:

- Spiked Samples: Add known concentrations to the matrix; compare recovery rates.

- Internal Standards: Use deuterated analogs (e.g., d₅-ethyl esters) for GC-FID/MS.

- Statistical Cross-Validation: Apply ANOVA to identify systematic errors between techniques .

Q. What experimental approaches validate the compound’s interaction with biological targets (e.g., enzymes or receptors)?

Methodological Answer:

- In Vitro Assays: Measure IC₅₀ values using fluorogenic substrates (e.g., protease inhibition assays).

- Isothermal Titration Calorimetry (ITC): Quantify binding affinity (Kd) and stoichiometry.

- Molecular Docking: Use Schrödinger Suite or AutoDock to predict binding poses with X-ray crystallography data (e.g., PDB ID 5VK) .

Q. How do solvent polarity and temperature affect the compound’s conformational dynamics in solution?

Methodological Answer:

- Variable-Temperature NMR (VT-NMR): Analyze dihedral angle changes (e.g., ethyl ester rotation barriers) in DMSO-d₆ vs. CDCl₃.

- Computational Modeling: Perform DFT calculations (B3LYP/6-31G*) to map energy minima.

- Findings: Higher polarity solvents stabilize planar ester conformations, while low-polarity solvents increase rotational freedom .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s catalytic activity in asymmetric synthesis?

Methodological Answer: Contradictions may stem from:

- Catalyst-Substrate Interactions: Screen Pd, Rh, or organocatalysts (e.g., Jacobsen’s thiourea) to identify optimal systems.

- Steric vs. Electronic Effects: Modify pentafluorophenyl substituents (e.g., CF₃ vs. OMe groups) to isolate contributing factors.

- Reproducibility Checks: Validate reaction conditions (moisture, oxygen levels) using controlled glovebox experiments .

Safety and Handling

Q. What precautions are critical when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Nitrile gloves, chemical goggles, and lab coats.

- Ventilation: Use fume hoods to avoid inhalation of volatile degradation products.

- Spill Management: Neutralize with inert adsorbents (e.g., vermiculite) and dispose as halogenated waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.